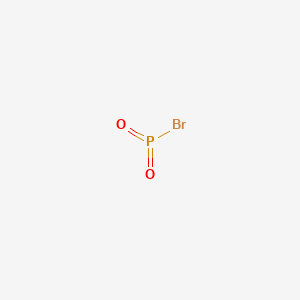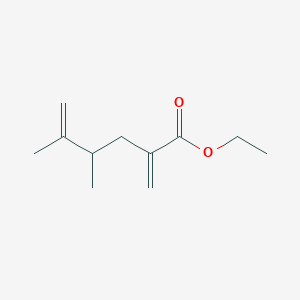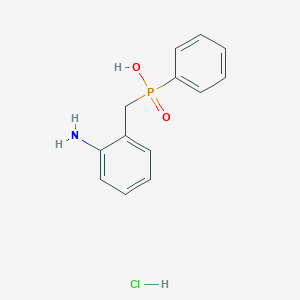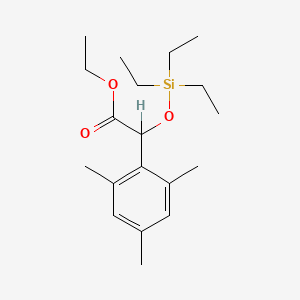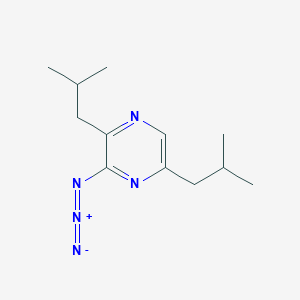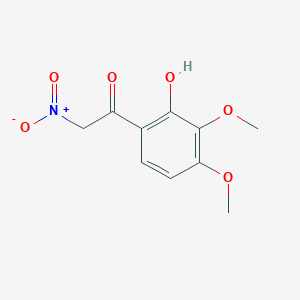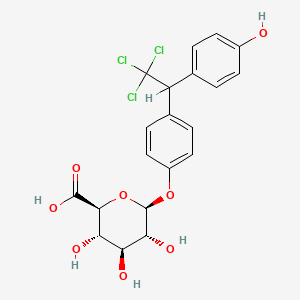
beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl: is a complex organic compound that belongs to the class of glucuronides. Glucuronides are compounds that result from the conjugation of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems. This particular compound is notable for its unique structure, which includes a trichloro-substituted phenyl group and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl typically involves multiple steps:
Formation of the Glucuronide Moiety: This can be achieved through the reaction of glucuronic acid with the appropriate phenolic compound under acidic or enzymatic conditions.
Introduction of the Trichloroethyl Group: This step involves the chlorination of the phenyl group using reagents such as trichloroacetyl chloride in the presence of a base.
Coupling of the Hydroxyphenyl Group: The final step involves the coupling of the hydroxyphenyl group to the glucuronide moiety, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated form.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Esters or ethers of the original compound.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis, particularly in the formation of glucuronide conjugates.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its role in the detoxification processes in biological systems.
- Used in studies related to enzyme-substrate interactions, particularly with glucuronidases.
Medicine:
- Explored for its potential therapeutic applications, including its role in drug metabolism and excretion.
- Studied for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the production of pharmaceuticals and other bioactive compounds.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl involves its interaction with various molecular targets and pathways:
Enzyme Interaction: The compound can act as a substrate for glucuronidase enzymes, leading to its hydrolysis and the release of the active phenolic compound.
Detoxification Pathways: It participates in detoxification pathways by conjugating with toxic substances, enhancing their solubility and excretion.
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Baicalin: A flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Wogonoside: Another glucuronide derived from wogonin, known for its anti-inflammatory effects.
4-Methylumbelliferyl-beta-D-glucuronide: A synthetic glucuronide used in enzymatic assays.
Uniqueness:
- The presence of the trichloroethyl group distinguishes beta-D-Glucopyranosiduronic acid, 4-(2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl)phenyl from other glucuronides, potentially enhancing its reactivity and biological activity.
- Its unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
79639-30-8 |
|---|---|
Molecular Formula |
C20H19Cl3O8 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19Cl3O8/c21-20(22,23)13(9-1-5-11(24)6-2-9)10-3-7-12(8-4-10)30-19-16(27)14(25)15(26)17(31-19)18(28)29/h1-8,13-17,19,24-27H,(H,28,29)/t13?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
OATYJDUKBMQSPY-KUIQUDTGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
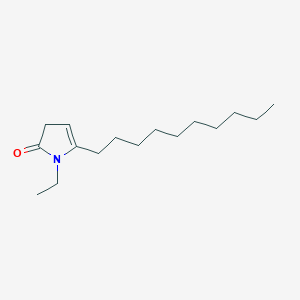
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
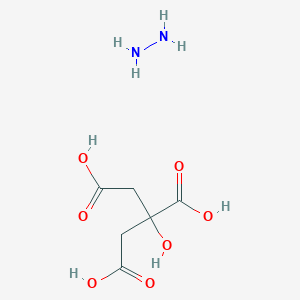
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
